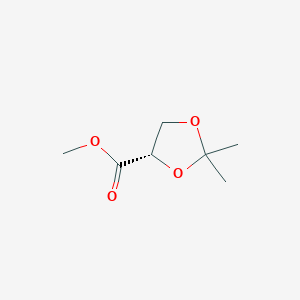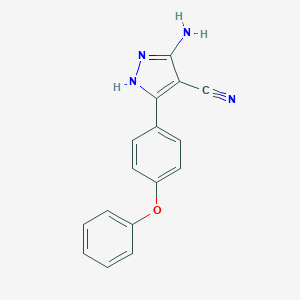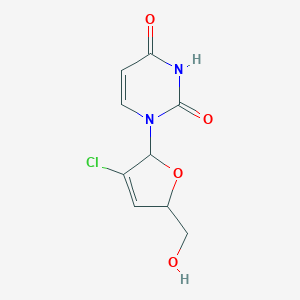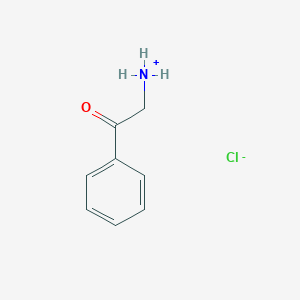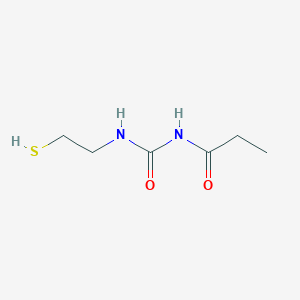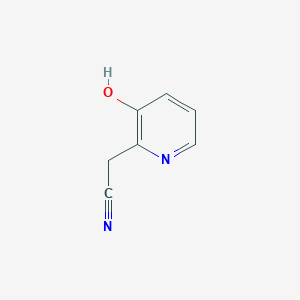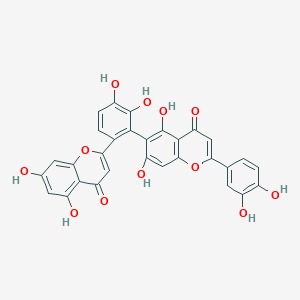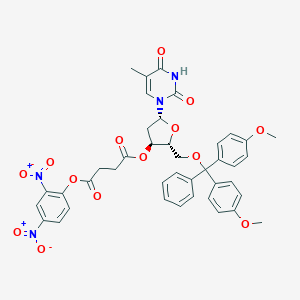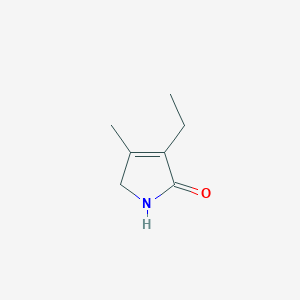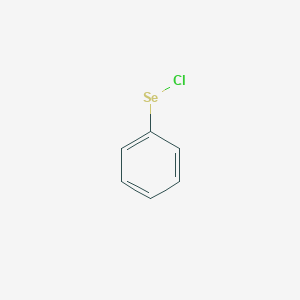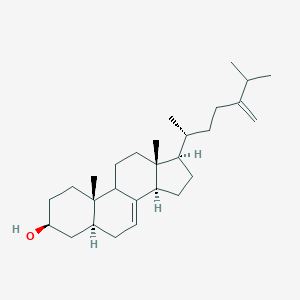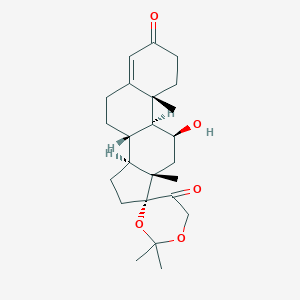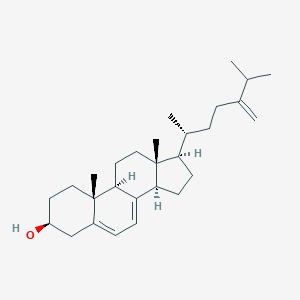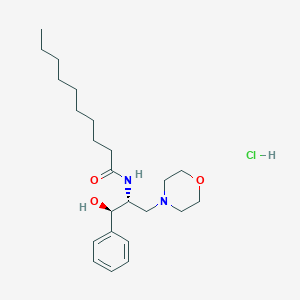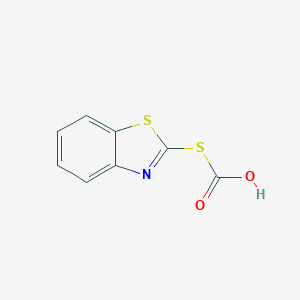
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, also known as BT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BT is a heterocyclic compound that contains a thiazole ring and a thiocarbonyl group. In
Mecanismo De Acción
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Efectos Bioquímicos Y Fisiológicos
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have a range of biochemical and physiological effects. In cancer cells, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In bacteria and fungi, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to inhibit cell growth and disrupt cellular processes. In animal studies, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have low toxicity and no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, including its high purity, stability, and low cost. However, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate's potential applications in other fields, such as energy storage and environmental remediation. Additionally, further research is needed to fully understand the mechanism of action of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate and its potential for use in medicine and agriculture.
Conclusion
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, or S-1,3-Benzothiazol-2-yl hydrogen carbonothioate, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have anticancer, antimicrobial, antifungal, and insecticidal properties. While S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has several advantages for lab experiments, it also has some limitations. Future research on S-1,3-Benzothiazol-2-yl hydrogen carbonothioate should focus on developing more efficient synthesis methods, investigating its potential applications in other fields, and further understanding its mechanism of action.
Métodos De Síntesis
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate can be synthesized through a variety of methods, including the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid. These methods have been reported to yield high purity and good yields of S-1,3-Benzothiazol-2-yl hydrogen carbonothioate.
Aplicaciones Científicas De Investigación
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been found to have anticancer and antimicrobial properties. In agriculture, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been shown to have antifungal and insecticidal properties. In material science, S-1,3-Benzothiazol-2-yl hydrogen carbonothioate has been used as a building block for the synthesis of organic semiconductors.
Propiedades
Número CAS |
112923-20-3 |
|---|---|
Nombre del producto |
S-1,3-Benzothiazol-2-yl hydrogen carbonothioate |
Fórmula molecular |
C8H5NO2S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylsulfanylformic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)13-7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) |
Clave InChI |
XHXLYXHYWOQCNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC(=O)O |
Sinónimos |
Carbonothioic acid, S-2-benzothiazolyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



